molecular formula C10H14BrNO B2853044 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide CAS No. 374813-35-1

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide

Cat. No.: B2853044
CAS No.: 374813-35-1
M. Wt: 244.132
InChI Key: MAOODNQRFAGJFV-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide is a heterocyclic compound with a molecular formula of C10H14BrNO

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a cyclic ketone, followed by reduction and bromination steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using small-scale synthesis techniques. The process involves multiple steps, including purification and crystallization, to achieve the final product suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions typically require specific solvents and temperature conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrahydro-1H-benzo[c]azepine: A closely related compound with similar structural features.

    7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: Another derivative with additional methoxy groups.

    (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: A compound with a different substitution pattern.

Uniqueness

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide is unique due to its specific hydroxyl and bromide functional groups, which confer distinct chemical reactivity and potential biological activities. These features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-4-3-8-2-1-5-11-7-9(8)6-10;/h3-4,6,11-12H,1-2,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOODNQRFAGJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(C=C2)O.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374813-35-1
Record name 2,3,4,5-tetrahydro-1H-2-benzazepin-8-ol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8-Methoxy-2,3,4,5-tetrahydro-1H-benz[c]azepine (3.65 g) was dissolved in 48% aqueous hydrogen bromide solution (36 ml) and the mixture was refluxed for 2 hours. The solvent was evaporated and ethanol and diethyl ether were added to the obtained residue. The mixture was filtrated and dried under reduced pressure to give the title compound (4.56 g).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One

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